molecular formula C14H25NO5 B13585797 tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13585797
M. Wt: 287.35 g/mol
InChI Key: LNSOGISGEBZCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a hydroxy-methoxy-oxopropyl side chain. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and a suitable hydroxy-methoxy-oxopropyl precursor. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxy-methoxy-oxopropyl side chain allows for unique reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3

InChI Key

LNSOGISGEBZCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(CC(=O)OC)O

Origin of Product

United States

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